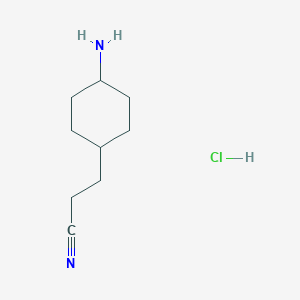

3-(4-Aminocyclohexyl)propanenitrile hydrochloride

説明

Historical Context and Discovery Timeline

The development and characterization of this compound emerged from the broader exploration of cyclohexylamine derivatives in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The compound's origins can be traced to research into trans-4-aminocyclohexyl acetic acid derivatives, which were first synthesized and characterized in systematic studies during the 1980s, as documented in early Russian chemical literature. These initial investigations established the fundamental synthetic approaches and structural characterization methods that would later be applied to related propanenitrile derivatives.

The specific development of this compound gained momentum with the discovery of its utility as an intermediate in the synthesis of cariprazine. Patent literature from 2010 onwards documents the systematic optimization of synthetic routes for preparing trans-4-aminocyclohexyl derivatives, including the propanenitrile variant. The compound's synthesis typically involves hydrogenation of 4-nitrophenyl acetic acid derivatives using palladium on carbon catalysts under controlled temperature and pressure conditions, followed by subsequent functional group modifications to introduce the propanenitrile moiety.

Research conducted in the 2010s established standardized protocols for the compound's preparation, with particular emphasis on achieving high stereoselectivity for the trans isomer configuration. These developments were crucial because pharmaceutical applications often require specific stereochemical forms to achieve desired biological activities. The optimization of synthetic conditions, including temperature control, pressure management, and catalyst selection, represented significant advances in the practical preparation of this compound on both laboratory and industrial scales.

Contemporary research efforts have focused on improving the efficiency and selectivity of synthetic routes while reducing environmental impact and production costs. Recent patent applications document innovative approaches to the compound's synthesis, including novel catalytic systems and purification methods that enhance overall process economics. These developments reflect the continued importance of this compound in pharmaceutical manufacturing and its role as a key building block for complex therapeutic molecules.

Role in Modern Organic and Medicinal Chemistry

This compound occupies a prominent position in modern organic and medicinal chemistry due to its versatile reactivity profile and proven utility in pharmaceutical synthesis. The compound serves as a critical intermediate in the preparation of cariprazine, an atypical antipsychotic medication that exemplifies the successful translation of synthetic organic chemistry into clinically relevant therapeutics. This application demonstrates the compound's significance in addressing neurological disorders and highlights the importance of specialized chemical intermediates in drug development.

The compound's role extends beyond its specific application in cariprazine synthesis to encompass broader utility in medicinal chemistry research. Its structural features, particularly the combination of amino and nitrile functional groups within a cyclohexyl framework, make it an attractive starting material for the synthesis of diverse pharmaceutical targets. The nitrile group provides opportunities for reduction to primary amines, hydrolysis to carboxylic acids, or cyclization reactions to form heterocyclic structures, while the amino group enables acylation, alkylation, and coupling reactions with various electrophiles.

Research in pharmaceutical chemistry has demonstrated the compound's utility in structure-activity relationship studies, where systematic modifications of the cyclohexyl framework and propanenitrile chain provide insights into molecular recognition and biological activity. The compound's rigid cyclohexyl core provides conformational stability that facilitates predictable interactions with biological targets, while the flexible propanenitrile chain allows for fine-tuning of molecular properties such as lipophilicity, hydrogen bonding capacity, and membrane permeability.

Contemporary applications in medicinal chemistry also leverage the compound's potential for chemical modification to create libraries of structurally related molecules for biological screening. The dual functionality of amino and nitrile groups enables parallel synthesis strategies that can rapidly generate diverse chemical collections for drug discovery programs. This capability has proven particularly valuable in early-stage drug discovery, where researchers seek to identify lead compounds with optimal combinations of potency, selectivity, and pharmaceutical properties.

The compound's significance in modern synthetic methodology extends to its role in developing new catalytic processes and reaction conditions. Research groups have used this compound as a model substrate for testing novel synthetic transformations, particularly those involving selective functionalization of amino and nitrile groups. These studies contribute to the broader advancement of synthetic organic chemistry and provide new tools for pharmaceutical chemists working with related molecular frameworks.

| Chemical Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₇ClN₂ | Defines basic composition and molecular weight |

| Molecular Weight | 188.7 g/mol | Influences pharmacokinetic properties and formulation considerations |

| Functional Groups | Amino, Nitrile, Hydrochloride | Determine reactivity patterns and synthetic utility |

| Stereochemistry | Trans configuration preferred | Critical for biological activity and synthetic selectivity |

| Solubility | Enhanced by hydrochloride salt formation | Important for pharmaceutical applications |

| Synthetic Application | Mechanism | Product Class |

|---|---|---|

| Acylation of amino group | Nucleophilic substitution | Amides and carbamates |

| Reduction of nitrile | Catalytic hydrogenation | Primary amines |

| Hydrolysis of nitrile | Acid or base catalysis | Carboxylic acids |

| Alkylation of amino group | Nucleophilic substitution | Secondary and tertiary amines |

| Cyclization reactions | Intramolecular nucleophilic attack | Heterocyclic compounds |

特性

IUPAC Name |

3-(4-aminocyclohexyl)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-7-1-2-8-3-5-9(11)6-4-8;/h8-9H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOYZGJWOPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Molecular and Structural Data

| Property | Value | |

|---|---|---|

| Molecular Formula | C₉H₁₇ClN₂ | |

| Molecular Weight | 188.70 g/mol | |

| Monoisotopic Mass | 188.1080 Da | |

| Structure (SMILES) | C1CC(CCC1CCC#N)N.Cl | |

| PubChem CID | 126844502 | |

| ChemSpider ID | 58215097 |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-aminocyclohexyl)propanenitrile hydrochloride typically follows these main stages:

- Construction of the cyclohexane ring with appropriate substitution

- Introduction of the aminogroup at the 4-position

- Attachment of the propanenitrile side chain

- Conversion to the hydrochloride salt

Key Intermediates

Stepwise Synthetic Procedure

Step 2: Formation of the Hydrochloride Salt

- The free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

- Anhydrous hydrogen chloride gas or a solution of hydrochloric acid is added dropwise under stirring to precipitate the hydrochloride salt.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Analytical Data and Characterization

| Analytical Parameter | Value/Method |

|---|---|

| Melting Point | Typically 150–170°C (salt) |

| Purity (HPLC) | >98% |

| NMR (¹H, ¹³C) | Confirms structure |

| Mass Spectrometry | Confirms molecular weight |

| Elemental Analysis | Confirms empirical formula |

Note: Specific values may vary depending on the synthetic route and purification.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Nitro precursor, H₂, Pd/C or Ni | Reduction to aminocyclohexane |

| 2 | 3-bromopropanenitrile, base, DMF | Alkylation to introduce propanenitrile |

| 3 | HCl (gas or solution), EtOH | Formation of hydrochloride salt |

| 4 | Recrystallization (EtOH, anti-solvent) | Purification and isolation |

化学反応の分析

Types of Reactions

3-(4-Aminocyclohexyl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学的研究の応用

3-(4-Aminocyclohexyl)propanenitrile hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Aminocyclohexyl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Features

The compound’s structural analogs vary in substituents, backbone chains, and salt forms:

Key Observations :

- Cyclohexyl vs. Aromatic Groups : The target compound’s cyclohexylamine group may confer lower steric hindrance and higher conformational flexibility compared to rigid aromatic analogs (e.g., phenyl or methoxyphenyl derivatives) .

- Nitrile vs. Ester Groups : Nitriles offer distinct reactivity (e.g., nucleophilic additions), whereas esters are prone to hydrolysis, influencing their roles in synthesis .

- Salt Forms : The trihydrochloride in enhances aqueous solubility but complicates purification, while single hydrochlorides (e.g., ) balance stability and handling.

Physicochemical Properties

Available data from analogs suggest trends in molecular weight, stability, and solubility:

Key Observations :

生物活性

3-(4-Aminocyclohexyl)propanenitrile hydrochloride, with the molecular formula C9H17N2Cl, is a compound that has garnered interest in various scientific fields due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications supported by research findings and data.

The compound is synthesized through the reaction of 4-aminocyclohexanone with acrylonitrile, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthesis pathway is crucial for obtaining high purity and yield, which are essential for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways, influencing both physiological and pathological processes. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against colon cancer cell lines and shown promising results in reducing cell viability .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit phosphodiesterase type IV (PDE4), which is a target for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This inhibition can lead to decreased levels of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models when administered at specific doses .

- Inflammatory Disease Model : In a murine model of asthma, treatment with this compound resulted in reduced airway hyperresponsiveness and inflammation markers, suggesting its potential use in treating allergic conditions .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Further studies are required to evaluate long-term safety profiles and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。